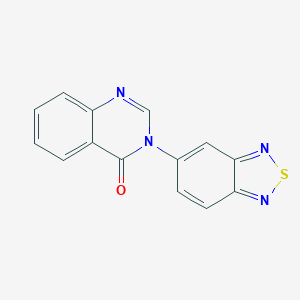
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of both quinazolinone and thiadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and operates under mild conditions . The reaction conditions include the use of ethanol as a solvent and triethylamine as a base, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chemicals.
Chemical Reactions Analysis
Types of Reactions
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinazolinone or thiadiazole rings.
Scientific Research Applications
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and anticancer activities
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a heterocyclic ring with similar pharmacological activities.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and have a broad spectrum of biological activities.
Uniqueness
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is unique due to its combination of quinazolinone and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H8N4OS |
|---|---|
Molecular Weight |
280.31g/mol |
IUPAC Name |
3-(2,1,3-benzothiadiazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H8N4OS/c19-14-10-3-1-2-4-11(10)15-8-18(14)9-5-6-12-13(7-9)17-20-16-12/h1-8H |
InChI Key |
ABTFQMLOZSSPJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397286.png)
![N-(2-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397287.png)

![N-(3-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397290.png)
![N-(2-ethoxyphenyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397292.png)
![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397295.png)
![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397296.png)
![N-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397298.png)
![N-{3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B397300.png)
![N-{[difluoro(methyl)silyl]methyl}-N-(1-phenylethyl)acetamide](/img/structure/B397301.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397302.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397304.png)
![2-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397305.png)
![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397308.png)
